molecular formula C18H14Br2N2O2 B2930618 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 444546-27-4

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2930618
CAS No.: 444546-27-4
M. Wt: 450.13
InChI Key: GOWQUYHOIZMVTE-UHFFFAOYSA-N
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Description

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic small molecule belonging to the cyanocinnamide class, a scaffold recognized for its potential in modulating protein kinase activity. The specific substitution pattern on this compound, featuring the 3,5-dibromo-4-hydroxyphenyl moiety, is designed to act as a pharmacophore for ATP-competitive inhibition targeting various kinases. This structural motif suggests its primary research value lies in the exploration of intracellular signaling pathways relevant to oncology, particularly in studying cancer cell proliferation and survival. The (1-phenylethyl)amide group may confer selectivity, potentially making it a valuable tool compound for distinguishing between closely related kinase isoforms. Researchers can utilize this agent to probe the role of specific kinases in disease models, to develop targeted therapies, and to investigate mechanisms of drug resistance. Its application extends to biochemical assays for high-throughput screening and as a lead structure for the rational design of more potent and selective inhibitors.

Properties

IUPAC Name

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O2/c1-11(13-5-3-2-4-6-13)22-18(24)14(10-21)7-12-8-15(19)17(23)16(20)9-12/h2-9,11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWQUYHOIZMVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group, dibromo-substituted phenyl ring, and an amide functional group. Its molecular formula is C15H14Br2N2OC_{15}H_{14}Br_2N_2O with a molar mass of approximately 396.1 g/mol. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The cyano group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes, thus inhibiting their activity.
  • Receptor Modulation : The hydroxyl group may participate in hydrogen bonding with receptor sites, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of bromine and hydroxyl groups may enhance the compound's ability to scavenge free radicals.

Biological Activities

Anticancer Properties :
Research has indicated that compounds similar in structure exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects :
Studies suggest that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM.
  • Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings revealed that the compound significantly inhibited the activity of kinases such as AKT and ERK1/2, suggesting its potential as a targeted therapy in oncology.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerIC50 = 25 µM in cancer cell lines
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of AKT and ERK1/2

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Compound R Group R' Group Yield (%) Melting Point (°C) Notable Features
5b 4-methoxyphenyl 4-sulfamoylphenyl 90 292 High yield, electron-donating R
5c 4-chlorophenyl 4-sulfamoylphenyl 63 286 Moderate yield, halogenated R
4e Chromenone-8-yl 1-phenylethyl N/A N/A Bioactive, fused aromatic system
Target Compound 3,5-dibromo-4-hydroxyphenyl 1-phenylethyl Inferred Inferred Strong H-bonding, steric hindrance

Research Findings and Gaps

  • Synthesis Challenges : Brominated aromatic systems often require harsh conditions, suggesting the target compound’s synthesis may involve lower yields than methoxy or chloro analogs (as seen in 5b vs. 5c) .
  • Biological Potential: Chromenone-based analogs (e.g., 4e) show promise in bio-evaluation studies, but the target’s bromophenol group could offer distinct activity profiles, such as enhanced antimicrobial properties due to halogenation .
  • Structural Validation : Techniques like IR, NMR, and X-ray crystallography (using SHELX programs ) are critical for confirming the target’s structure, particularly given its complex substitution pattern .

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